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Compound of Interest

Compound Name: 2-(2-Bromoethoxy)propane

Cat. No.: B1275696 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

characterization of 2-(2-Bromoethoxy)propane, a key intermediate in various organic

syntheses. This document outlines a detailed experimental protocol for its preparation and

summarizes its known physical and spectroscopic properties.

Introduction
2-(2-Bromoethoxy)propane (CAS No. 54149-16-5) is a haloether of interest in organic

synthesis, serving as a versatile building block for the introduction of the isopropoxyethyl

moiety. Its structure, featuring a reactive bromine atom and an ether linkage, allows for a

variety of chemical transformations, making it a valuable intermediate in the development of

novel pharmaceutical compounds and other complex organic molecules.

Synthesis of 2-(2-Bromoethoxy)propane
The synthesis of 2-(2-Bromoethoxy)propane is most commonly achieved through the

bromination of 2-isopropoxyethanol using phosphorus tribromide (PBr₃). This reaction is a

standard method for converting primary alcohols to the corresponding alkyl bromides.

Experimental Protocol
Reaction Scheme:
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Materials:

2-Isopropoxyethanol

Phosphorus tribromide (PBr₃)

Hexane

Water

Anhydrous magnesium sulfate (MgSO₄)

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

Two-necked round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Syringe

Septum

Separatory funnel

Rotary evaporator

Procedure:

A two-necked flask equipped with a reflux condenser, a magnetic stirring bar, and a septum

is charged with 2-isopropoxyethanol (1.0 eq).

The system is placed under an inert atmosphere (e.g., argon).

Phosphorus tribromide (0.33 eq) is added slowly dropwise via syringe. An exothermic

reaction will occur, potentially causing a slight reflux.
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The reaction mixture is stirred at room temperature for 24 hours.

Upon completion, the reaction is carefully quenched by the addition of water.

The mixture is transferred to a separatory funnel and extracted with hexane.

The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure using a rotary evaporator to afford 2-(2-
Bromoethoxy)propane as a colorless oil.

Yield:

A typical reported yield for this reaction is approximately 34%.

Characterization of 2-(2-Bromoethoxy)propane
Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(2-
Bromoethoxy)propane. The following tables summarize the key physical and spectroscopic

data.

Physical Properties
Property Value

Molecular Formula C₅H₁₁BrO

Molecular Weight 167.04 g/mol

Appearance Colorless oil

Boiling Point 148.7 °C (Predicted)

Density 1.26 g/cm³ (Predicted)

CAS Number 54149-16-5

Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is a crucial tool for confirming the structure of the product.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.78 Triplet (t) 2H -O-CH₂-CH₂-Br

3.61 Multiplet (m) 1H -CH-(CH₃)₂

3.42 Triplet (t) 2H -O-CH₂-CH₂-Br

1.18 Doublet (d) 6H -CH-(CH₃)₂

Note: As of the latest information, experimental ¹³C NMR, IR, and Mass Spectrometry data for

2-(2-Bromoethoxy)propane are not readily available in public databases. The following are

predicted data and typical spectral features expected for this compound based on its structure.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Chemical Shift (δ) ppm Assignment

~70-75 -CH-(CH₃)₂

~65-70 -O-CH₂-CH₂-Br

~30-35 -O-CH₂-CH₂-Br

~20-25 -CH-(CH₃)₂

Expected IR (Infrared) Spectroscopy:

Wavenumber (cm⁻¹) Assignment

2970-2850 C-H stretch (alkane)

1120-1085 C-O-C stretch (ether)

650-550 C-Br stretch (alkyl halide)

Expected Mass Spectrometry (MS):
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The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2

peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

m/z Assignment

166 & 168 [M]⁺ Molecular ion peak

123 & 125
[M - C₃H₇]⁺ Fragment from loss of isopropyl

group

109 & 111 [M - C₄H₇O]⁺

59 [C₃H₇O]⁺ Isopropoxy fragment

43 [C₃H₇]⁺ Isopropyl fragment (base peak)

Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the synthesis and characterization

workflows for 2-(2-Bromoethoxy)propane.
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Caption: Synthesis workflow for 2-(2-Bromoethoxy)propane.
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Caption: Analytical workflow for the characterization of 2-(2-Bromoethoxy)propane.

Conclusion
This technical guide provides a detailed protocol for the synthesis of 2-(2-
Bromoethoxy)propane and a summary of its key characterization data. While a complete set

of experimental spectroscopic data is not yet publicly available, the provided information and

expected values serve as a valuable resource for researchers in the fields of organic synthesis

and drug development. Further experimental investigation is encouraged to fully elucidate the

spectroscopic properties of this compound.

To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 2-
(2-Bromoethoxy)propane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1275696#2-2-bromoethoxy-propane-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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